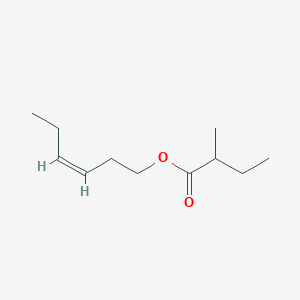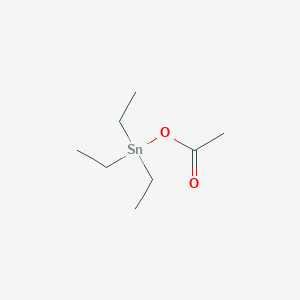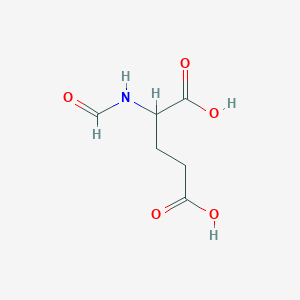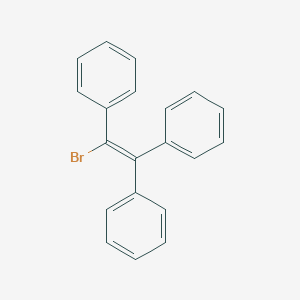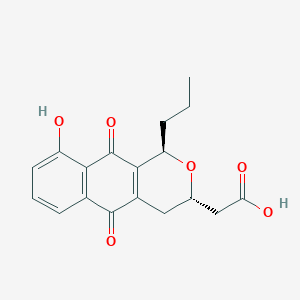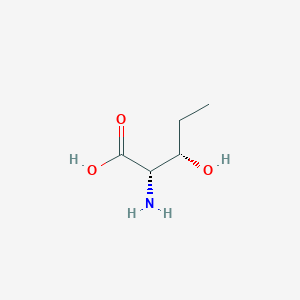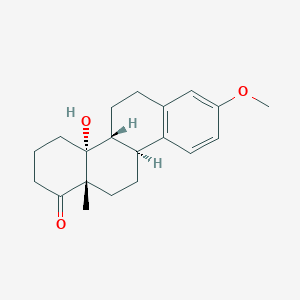
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as HMC-1 and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and the development of new cancer treatments. However, one limitation of using HMC-1 is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions that could be explored in the study of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one. One possible direction is to investigate the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases or infectious diseases. Another direction is to develop more efficient synthesis methods for HMC-1, which could make it more accessible for use in lab experiments. Finally, further studies could be conducted to better understand the compound's mechanism of action and its effects on different types of cancer cells.
Synthesemethoden
The synthesis of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is a complex process that involves several steps. The first step is the preparation of the starting material, which is usually a substituted benzaldehyde. This is followed by a series of reactions that involve the use of various reagents and catalysts to form the final product.
Wissenschaftliche Forschungsanwendungen
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that HMC-1 has potent anti-cancer properties and can induce cell death in a variety of cancer cell lines.
Eigenschaften
CAS-Nummer |
10003-04-0 |
|---|---|
Produktname |
(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one |
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(4aR,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one |
InChI |
InChI=1S/C20H26O3/c1-19-11-9-16-15-7-6-14(23-2)12-13(15)5-8-17(16)20(19,22)10-3-4-18(19)21/h6-7,12,16-17,22H,3-5,8-11H2,1-2H3/t16-,17-,19-,20-/m1/s1 |
InChI-Schlüssel |
DIIYVLKCTQKMEU-HNBVOPMISA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC |
Synonyme |
14-Hydroxy-3-methoxy-D-homoestra-1,3,5(10)-trien-17a-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



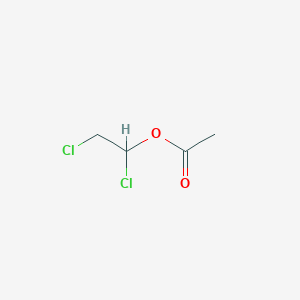
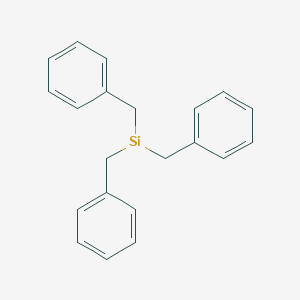
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
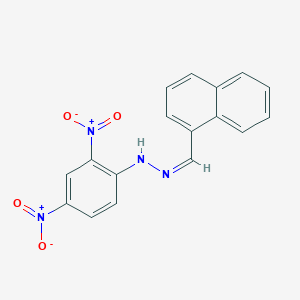
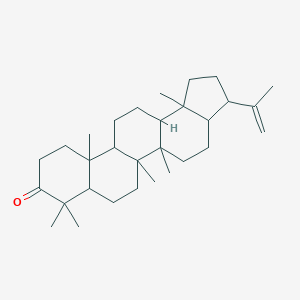
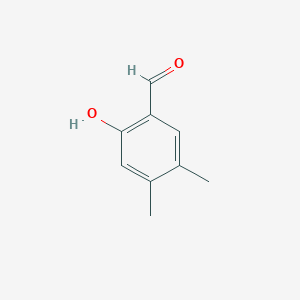
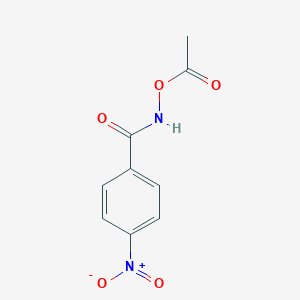
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
